molecular formula C8H7BrCl2 B3265082 2-(2-Bromoethyl)-1,3-dichlorobenzene CAS No. 40173-94-2

2-(2-Bromoethyl)-1,3-dichlorobenzene

Cat. No. B3265082
CAS RN: 40173-94-2
M. Wt: 253.95 g/mol
InChI Key: ZWMPYIRPUBVKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Bromoethyl)-1,3-dioxolane” is a cyclic ether derivative with a dioxolane ring, used as a building block in organic synthesis and polymer industry . It’s used as a pharmaceutical intermediate, dioxolanes, acetals, ketals, building blocks, chemical synthesis, organic building blocks and oxygen compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with bromoalkanes. For example, most 1-bromoalkanes are prepared by addition of hydrogen bromide to the 1-alkene . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . A synthesis process for 2-(2-bromoethyl)benzoic acid methyl ester has also been reported .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various methods such as 1H NMR, 13C NMR, IR spectra, elemental analysis and single crystal X-ray diffraction studies .


Chemical Reactions Analysis

The reactions of bromoalkanes can be quite diverse. For example, 2-bromoethyl acrylate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, and solubility in water of a compound can be measured .

Scientific Research Applications

Ionic Liquid Precursor

Ionic liquids (ILs) have gained significant attention due to their unique properties and versatile applications. Unlike traditional liquids composed of molecules, ILs consist of ions, resulting in distinct behavior. These remarkable substances exhibit low volatility, high thermal stability, and excellent solvation ability. 2-(2-Bromoethyl)-1,3-dichlorobenzene serves as a versatile precursor for ILs. Researchers have synthesized it via nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol. ILs have applications in chemistry, engineering, and materials science, and their tunable properties make them valuable for cleaner industrial processes .

Pharmaceutical Synthesis

(2-Bromoethyl)benzene: , a close analog of our compound, plays a crucial role in pharmaceutical synthesis. Researchers have utilized it to create antimicrobial agents. For instance, it serves as a reactant in synthesizing small β-peptidomimetics, which mimic natural peptides’ function .

Organic Synthesis

2-Bromoethyl isocyanate: , another compound with a similar functional group, finds applications in organic synthesis. Its reactivity and unique properties make it valuable in fields such as medicinal chemistry and material science .

Polymer Chemistry

2-Bromoethyl acrylate: contains a reactive bromine and is used in curable and reactive polymers. It also serves as a starting material for various monomers. Its solubility and reactivity make it valuable in polymer chemistry .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 2-bromoethyl acrylate is classified as a flammable liquid and skin irritant . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions in the research and application of bromoalkanes can be quite diverse. For example, new synthesis methods are being developed for various bromoalkanes . These compounds are also being investigated for their potential uses in various fields, such as medicine and chemical synthesis .

properties

IUPAC Name

2-(2-bromoethyl)-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPYIRPUBVKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289051
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-1,3-dichlorobenzene

CAS RN

40173-94-2
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40173-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-1,3-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-1,3-dichlorobenzene
Reactant of Route 3
Reactant of Route 3
2-(2-Bromoethyl)-1,3-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethyl)-1,3-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
2-(2-Bromoethyl)-1,3-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
2-(2-Bromoethyl)-1,3-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.